molecular formula C46H32N6O10 B14950479 (2-benzyl-1,3-dioxopropane-1,3-diyl)bis[(1E)hydrazin-2-yl-1-ylidene(E)methylylidene-2-nitrobenzene-4,1-diyl] dinaphthalene-1-carboxylate

(2-benzyl-1,3-dioxopropane-1,3-diyl)bis[(1E)hydrazin-2-yl-1-ylidene(E)methylylidene-2-nitrobenzene-4,1-diyl] dinaphthalene-1-carboxylate

Cat. No.: B14950479
M. Wt: 828.8 g/mol
InChI Key: ALSJJVIEYZXEAS-KKSZLVDWSA-N
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Description

4-[((E)-2-{2-BENZYL-3-[2-((E)-1-{4-[(1-NAPHTHYLCARBONYL)OXY]-3-NITROPHENYL}METHYLIDENE)HYDRAZINO]-3-OXOPROPANOYL}HYDRAZONO)METHYL]-2-NITROPHENYL 1-NAPHTHOATE is a complex organic compound characterized by its multiple functional groups, including nitro, hydrazone, and naphthyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[((E)-2-{2-BENZYL-3-[2-((E)-1-{4-[(1-NAPHTHYLCARBONYL)OXY]-3-NITROPHENYL}METHYLIDENE)HYDRAZINO]-3-OXOPROPANOYL}HYDRAZONO)METHYL]-2-NITROPHENYL 1-NAPHTHOATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions such as condensation, nitration, and esterification. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would require large-scale reactors and precise control of reaction parameters. The use of automated systems for monitoring temperature, pressure, and reaction time is crucial to achieve consistent quality. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired compound from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

4-[((E)-2-{2-BENZYL-3-[2-((E)-1-{4-[(1-NAPHTHYLCARBONYL)OXY]-3-NITROPHENYL}METHYLIDENE)HYDRAZINO]-3-OXOPROPANOYL}HYDRAZONO)METHYL]-2-NITROPHENYL 1-NAPHTHOATE undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines under specific conditions.

    Reduction: The hydrazone groups can be reduced to hydrazines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield corresponding amines, while oxidation of the hydrazone groups would produce hydrazines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, such as antimicrobial and anticancer properties

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its unique structure allows for interactions with various biological targets, making it a promising lead compound for drug development.

Industry

In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-[((E)-2-{2-BENZYL-3-[2-((E)-1-{4-[(1-NAPHTHYLCARBONYL)OXY]-3-NITROPHENYL}METHYLIDENE)HYDRAZINO]-3-OXOPROPANOYL}HYDRAZONO)METHYL]-2-NITROPHENYL 1-NAPHTHOATE involves interactions with specific molecular targets. The nitro and hydrazone groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of their functions. Additionally, the naphthyl groups can engage in π-π interactions with aromatic residues in biological molecules, further modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hydrazone derivatives and nitroaromatic compounds. Examples include:

  • 4-[(E)-2-(2-BENZYL-3-OXOPROPANOYL)HYDRAZONO]BENZOIC ACID
  • 4-[(E)-2-(2-BENZYL-3-OXOPROPANOYL)HYDRAZONO]PHENYL 1-NAPHTHOATE

Uniqueness

What sets 4-[((E)-2-{2-BENZYL-3-[2-((E)-1-{4-[(1-NAPHTHYLCARBONYL)OXY]-3-NITROPHENYL}METHYLIDENE)HYDRAZINO]-3-OXOPROPANOYL}HYDRAZONO)METHYL]-2-NITROPHENYL 1-NAPHTHOATE apart is its combination of multiple functional groups within a single molecule. This unique structure allows for a wide range of chemical reactions and biological interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C46H32N6O10

Molecular Weight

828.8 g/mol

IUPAC Name

[4-[(E)-[[2-benzyl-3-[(2E)-2-[[4-(naphthalene-1-carbonyloxy)-3-nitrophenyl]methylidene]hydrazinyl]-3-oxopropanoyl]hydrazinylidene]methyl]-2-nitrophenyl] naphthalene-1-carboxylate

InChI

InChI=1S/C46H32N6O10/c53-43(49-47-27-30-20-22-41(39(25-30)51(57)58)61-45(55)36-18-8-14-32-12-4-6-16-34(32)36)38(24-29-10-2-1-3-11-29)44(54)50-48-28-31-21-23-42(40(26-31)52(59)60)62-46(56)37-19-9-15-33-13-5-7-17-35(33)37/h1-23,25-28,38H,24H2,(H,49,53)(H,50,54)/b47-27+,48-28+

InChI Key

ALSJJVIEYZXEAS-KKSZLVDWSA-N

Isomeric SMILES

C1=CC=C(C=C1)CC(C(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=CC4=CC=CC=C34)[N+](=O)[O-])C(=O)N/N=C/C5=CC(=C(C=C5)OC(=O)C6=CC=CC7=CC=CC=C67)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=CC4=CC=CC=C43)[N+](=O)[O-])C(=O)NN=CC5=CC(=C(C=C5)OC(=O)C6=CC=CC7=CC=CC=C76)[N+](=O)[O-]

Origin of Product

United States

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